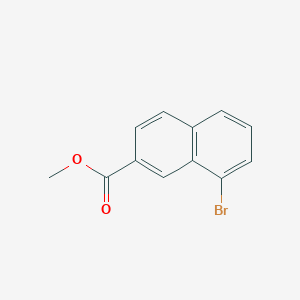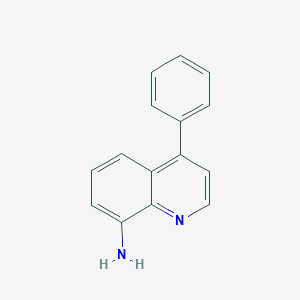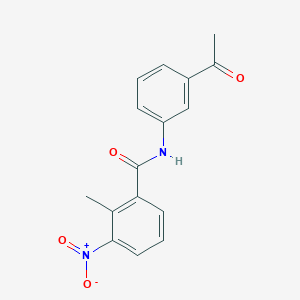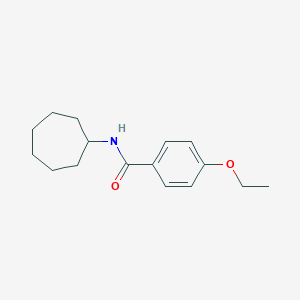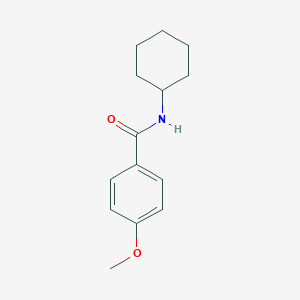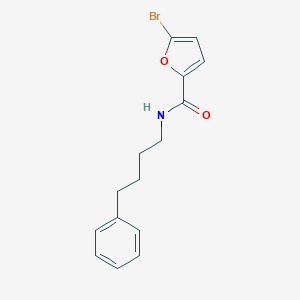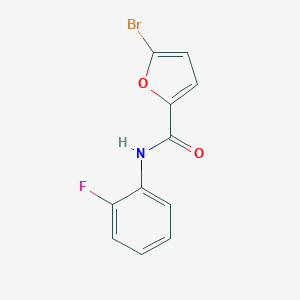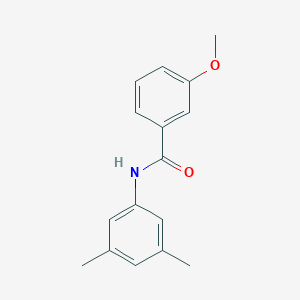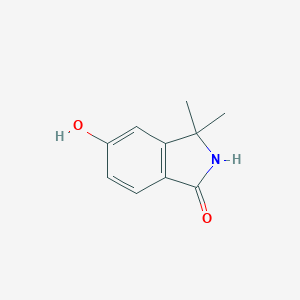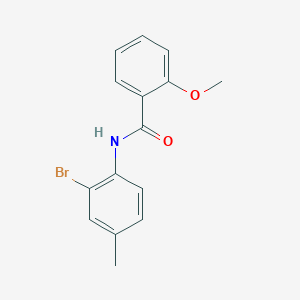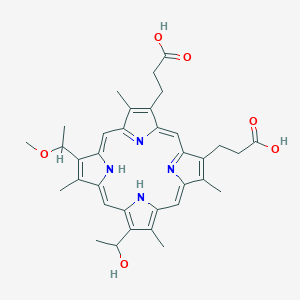
3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin (3HEDP) is a type of porphyrin compound that is of particular interest to the scientific community due to its unique structure and potential applications in research. Porphyrins are macrocyclic compounds consisting of four pyrrole rings connected by methine bridges, and they are essential components of many biological molecules, such as heme proteins and chlorophyll. 3HEDP is a synthetic porphyrin derivative that can be used as a model compound for studying the properties of natural porphyrins. It is also used in various research applications, such as photodynamic therapy and drug delivery.
Wissenschaftliche Forschungsanwendungen
Analytical Method Development
- High-Performance Liquid Chromatography (HPLC) Method for MHD and DMD : An HPLC method with fluorescence detection was developed for the simultaneous determination of 3(or 8)-(1-methoxyethyl)-8(or 3)-(1-hydroxyethyl)-deuteroporphyrin IX (MHD) and 3,8-di-(1-methoxyethyl)-deuteroporphyrin IX (DMD) in dog plasma. The method proved to be rapid, reproducible, and suitable for pharmacokinetic studies in dogs, employing a Diamonsil C18 column and a simple extraction step with ethyl acetate before chromatography (Li et al., 2006).
Synthesis and Chemical Modification
- Synthesis of Derivatives : Deuteroporphyrin derivatives were synthesized through various chemical reactions, including HBr-H3CCOOH addition reaction, OH-nucleophilic substitution reaction, and anhydrous hydrogen chloride catalyzed esterification. The process aimed at producing 3,8-Bisacetyl Deuteroporphyrin Dimethyl Ester with optimized reaction conditions and cost-effective oxidants (Liu Zuliang, 2011).
Pharmacokinetics and Tissue Distribution
- Pharmacokinetic Profiles of MHD and DMD : A study on deuxemether, mainly composed of MHD and DMD, provided insight into its pharmacokinetic characteristics, tissue distribution, plasma protein binding, excretion properties, and the role of multidrug resistance-associated proteins in its hepatobiliary elimination. This comprehensive pharmacokinetic characterization assists in clinical regiment design for treatments involving these compounds (Wang et al., 2008).
Novel Compound Synthesis
- Synthesis of Natural Porphyrin Derivatives : Innovative natural porphyrin derivatives were synthesized, including cobalt (II) deuteroporphyrin with functional groups that enabled stable immobilization on gold electrodes, showing catalytic activity and stability, potentially useful in electrochemical applications (Ol’shevskaya et al., 2001).
Application in Photodynamic Therapy
- Hemoporfin in Photodynamic Therapy (PDT) : Hemoporfin, a derivative of deuteroporphyrin, has been extensively studied and applied in PDT, especially in China. It's recognized for its stable structure, high singlet oxygen yield, high photoactivity, low dark toxicity, and fast clearance rate, making it a promising agent in treating malignant tumors (Pu et al., 2012).
Eigenschaften
IUPAC Name |
3-[18-(2-carboxyethyl)-8-(1-hydroxyethyl)-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N4O6/c1-16-22(8-10-32(41)42)28-15-29-23(9-11-33(43)44)17(2)25(37-29)13-31-35(21(6)45-7)19(4)27(39-31)14-30-34(20(5)40)18(3)26(38-30)12-24(16)36-28/h12-15,20-21,38-40H,8-11H2,1-7H3,(H,41,42)(H,43,44) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYWLKUTUDKOAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Hydroxyethyl)-8-(1-methoxyethyl)deuteroporphyrin | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

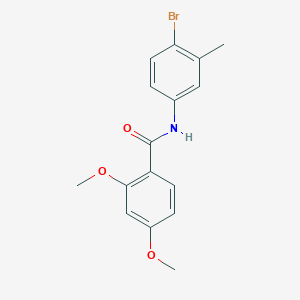

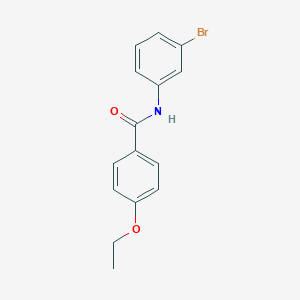
![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)
